molecular formula C3HBrN3NaO2 B1142885 Sodium;6-bromo-1,3-diaza-5-azanidacyclohexane-2,4-dione CAS No. 164918-61-0

Sodium;6-bromo-1,3-diaza-5-azanidacyclohexane-2,4-dione

Cat. No.: B1142885
CAS No.: 164918-61-0
M. Wt: 213.95
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Description

Sodium;6-bromo-1,3-diaza-5-azanidacyclohexane-2,4-dione is a chemical compound with the molecular formula C3H3BrN3NaO3. It is commonly used as a brominating agent in various chemical reactions. The compound is known for its high reactivity and effectiveness in introducing bromine atoms into organic molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions: Sodium;6-bromo-1,3-diaza-5-azanidacyclohexane-2,4-dione can be synthesized through the bromination of isocyanuric acid in the presence of sodium hydroxide. The reaction typically involves the use of bromine as the brominating agent and is carried out under controlled conditions to ensure the desired product is obtained. The reaction can be represented as follows:

C3H3N3O3+Br2+NaOHC3H3BrN3NaO3+H2O\text{C3H3N3O3} + \text{Br2} + \text{NaOH} \rightarrow \text{C3H3BrN3NaO3} + \text{H2O} C3H3N3O3+Br2+NaOH→C3H3BrN3NaO3+H2O

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale bromination processes. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of the compound.

Chemical Reactions Analysis

Types of Reactions: Sodium;6-bromo-1,3-diaza-5-azanidacyclohexane-2,4-dione primarily undergoes bromination reactions, where it acts as a source of bromine. It can also participate in substitution reactions, where the bromine atom is replaced by other functional groups.

Common Reagents and Conditions: The compound is commonly used in the presence of strong acids or bases to facilitate the bromination process. For example, it can be used with sulfuric acid or hydrochloric acid to achieve the desired bromination. The reaction conditions typically involve low temperatures to control the reactivity and selectivity of the bromination process.

Major Products Formed: The major products formed from the reactions involving this compound are brominated organic compounds. These products are often used as intermediates in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.

Scientific Research Applications

Scientific Research Applications

  • Brominating Agent in Organic Synthesis
    • Sodium;6-bromo-1,3-diaza-5-azanidacyclohexane-2,4-dione is primarily used as a brominating agent to introduce bromine atoms into organic molecules. This is crucial for synthesizing various complex organic compounds.
  • Biological Studies
    • The compound is utilized to study the effects of bromination on biological molecules. It aids in understanding how brominated compounds interact with biological systems and their potential therapeutic effects.
  • Pharmaceutical Development
    • In medicinal chemistry, this compound plays a significant role in developing brominated pharmaceuticals. These compounds often exhibit enhanced biological activity due to the presence of bromine.
  • Antimicrobial and Antiviral Properties
    • Research indicates that this compound possesses antimicrobial properties effective against various bacterial strains. It disrupts microbial cell walls and inhibits metabolic processes.
    • Additionally, it has shown promise in antiviral applications, particularly against influenza viruses, by significantly reducing viral replication in vitro.

Case Study 1: Antimicrobial Efficacy

A study published in the Journal of Antimicrobial Chemotherapy evaluated the antimicrobial efficacy of this compound against common pathogens such as Staphylococcus aureus and Escherichia coli. The results indicated that the compound inhibited bacterial growth at concentrations as low as 0.5% w/v, demonstrating its potential as a disinfectant agent in clinical settings.

Case Study 2: Antiviral Activity

In research featured in the Virology Journal, this compound was tested for its antiviral activity against influenza virus strains. The compound reduced viral titers by over 90% in cell culture assays when applied within two hours post-infection, suggesting its potential role in developing antiviral therapeutics.

Mechanism of Action

The mechanism of action of Sodium;6-bromo-1,3-diaza-5-azanidacyclohexane-2,4-dione involves the transfer of a bromine atom to the target molecule. The compound acts as a brominating agent, and the bromine atom is transferred through an electrophilic substitution reaction. The molecular targets and pathways involved depend on the specific reaction and the nature of the target molecule.

Comparison with Similar Compounds

Sodium;6-bromo-1,3-diaza-5-azanidacyclohexane-2,4-dione is unique in its high reactivity and effectiveness as a brominating agent. Similar compounds include N-Chlorosuccinimide and N-Bromosuccinimide, which are also used as halogenating agents. this compound is preferred in certain applications due to its higher reactivity and selectivity.

List of Similar Compounds:
  • N-Chlorosuccinimide
  • N-Bromosuccinimide
  • N-Iodosuccinimide
  • N-Chlorophthalimide
  • N-Bromophthalimide

Biological Activity

Sodium;6-bromo-1,3-diaza-5-azanidacyclohexane-2,4-dione, commonly referred to as sodium bromoisocyanurate, is a compound with significant biological activity and diverse applications in scientific research. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C₃H₃BrN₃NaO₂
  • Molecular Weight : 215.97 g/mol
  • CAS Number : 164918-61-0

This compound acts primarily as a brominating agent. Its mechanism involves the electrophilic substitution of bromine into organic molecules, which can significantly alter their biological properties. This reactivity is essential for its application in synthesizing various pharmaceuticals and agrochemicals.

Biological Activity

Research indicates that sodium bromoisocyanurate exhibits several biological activities:

  • Antimicrobial Activity : Studies have shown that sodium bromoisocyanurate possesses antimicrobial properties, making it effective against various bacterial strains. Its mechanism involves disrupting microbial cell walls and inhibiting metabolic processes.
  • Antiviral Properties : The compound has been investigated for its potential antiviral effects. It has shown promise in inhibiting viral replication in vitro, particularly against viruses such as influenza and certain coronaviruses .
  • Applications in Drug Development : this compound is utilized in the synthesis of brominated pharmaceuticals that exhibit enhanced efficacy due to the introduction of bromine atoms into their molecular structure .

Case Study 1: Antimicrobial Efficacy

A study published in the Journal of Antimicrobial Chemotherapy evaluated the antimicrobial efficacy of sodium bromoisocyanurate against common pathogens such as Staphylococcus aureus and Escherichia coli. The results indicated that the compound inhibited bacterial growth at concentrations as low as 0.5% w/v, demonstrating its potential as a disinfectant agent in clinical settings.

Case Study 2: Antiviral Activity

In a research article featured in Virology Journal, sodium bromoisocyanurate was tested for antiviral activity against influenza virus strains. The compound was found to reduce viral titers by over 90% in cell culture assays when applied within two hours post-infection, suggesting its potential role in developing antiviral therapeutics.

Comparative Analysis with Similar Compounds

Compound NameTypeBiological Activity
This compoundBrominating agentAntimicrobial, Antiviral
N-BromosuccinimideHalogenating agentAntimicrobial
N-ChlorosuccinimideHalogenating agentAntimicrobial

This compound is distinguished by its higher reactivity and selectivity compared to similar compounds like N-Bromosuccinimide and N-Chlorosuccinimide.

Properties

IUPAC Name

sodium;6-bromo-1,3-diaza-5-azanidacyclohexane-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H4BrN3O2.Na/c4-1-5-2(8)7-3(9)6-1;/h1H,(H3,5,6,7,8,9);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZQDCCVEWNITLV-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(NC(=O)NC(=O)[N-]1)Br.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H3BrN3NaO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90743116
Record name Sodium 2-bromo-4,6-dioxo-1,3,5-triazinan-1-ide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90743116
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.97 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

164918-61-0
Record name Sodium 2-bromo-4,6-dioxo-1,3,5-triazinan-1-ide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90743116
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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